molecular formula C21H23N3O4 B2879333 N1-(4-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941957-68-2

N1-(4-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2879333
CAS No.: 941957-68-2
M. Wt: 381.432
InChI Key: UDEATUYFVWTVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains:

  • N1-substituent: A 4-methoxybenzyl group, which is common in bioactive molecules due to its electron-donating methoxy group enhancing metabolic stability and receptor interactions .
  • N2-substituent: A 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. The 2-oxopyrrolidinyl moiety is a lactam ring that may influence solubility, hydrogen-bonding capacity, and target selectivity .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-12-16(7-10-18(14)24-11-3-4-19(24)25)23-21(27)20(26)22-13-15-5-8-17(28-2)9-6-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEATUYFVWTVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical properties of related oxalamides:

Compound Name Molecular Weight (g/mol) Key Functional Groups Key Features Reference
N1-(4-Methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (Target) ~425 (estimated) 4-Methoxybenzyl, 2-oxopyrrolidinyl, methylphenyl Hypothesized enhanced metabolic stability and target engagement N/A
N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide (Compound 80) 341.07 (as Na⁺ adduct) 4-Chlorophenyl, 4-methoxybenzyl Demonstrated synthetic feasibility (68% yield); characterized via NMR/HRMS
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 372.39 2,4-Dimethoxybenzyl, pyridylethyl Approved flavoring agent (FEMA 4233); high safety margin (NOEL = 100 mg/kg)
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) ~532 CF₃, fluorophenyl, pyridylcarbamoyl High thermal stability (Mp 260–262 °C); characterized via ¹⁹F NMR/IR

Key Observations :

  • Substituent Effects : The 4-methoxybenzyl group (common in Compounds 80 and S336) improves solubility and metabolic stability compared to halogenated analogs like 1c .
  • Bioactivity : S336’s regulatory approval highlights the safety profile of oxalamides with aromatic and heteroaromatic substituents, while halogenated derivatives (e.g., 1c) may prioritize target affinity over safety .

Example :

  • Compound 80 was synthesized in 68% yield via General Procedure 1 (oxalyl chloride coupling), with NMR data confirming regioselectivity .
  • S336 and analogs are synthesized similarly, with yields influenced by steric hindrance from substituents (e.g., pyridyl groups reduce yields to 35–53%) .
Enzyme Inhibition and Receptor Modulation
  • Compound 80: No direct bioactivity data provided, but structural analogs (e.g., S336) act as umami flavor agonists via TAS1R1/TAS1R3 receptor modulation .
  • S336: Safe for consumption (NOEL = 100 mg/kg/day in rats) due to rapid hydrolysis and glucuronidation .
Toxicity Considerations
  • 16.099) are approved globally, whereas non-food-use oxalamides lack safety evaluations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.